molecular formula C4H10S2 B15136874 Methyl propyl disulfide-d3

Methyl propyl disulfide-d3

Cat. No.: B15136874
M. Wt: 125.3 g/mol
InChI Key: PUCHCUYBORIUSM-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl propyl disulfide-d3 is a deuterated analog of methyl propyl disulfide, a sulfur-containing organic compound. The deuterium labeling is used for tracing and studying the compound’s behavior in various chemical and biological processes. This compound is often utilized in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propyl disulfide-d3 can be synthesized through the reaction of deuterated methyl iodide with propyl thiol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the deuterated disulfide compound.

Industrial Production Methods

Industrial production of this compound involves the use of deuterated precursors and controlled reaction environments to ensure high purity and yield. The process may include steps such as distillation and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl propyl disulfide-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiolates or alkoxides can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted disulfides.

Scientific Research Applications

Methyl propyl disulfide-d3 is used in a wide range of scientific research applications:

    Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.

    Biology: The compound is used to investigate the role of sulfur-containing compounds in biological systems.

    Medicine: Research on its potential therapeutic effects, including antifungal activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Methyl propyl disulfide-d3 exerts its effects by interacting with cellular components, leading to mitochondrial dysfunction and apoptosis. The compound elevates calcium levels and reactive oxygen species (ROS), triggering cell death pathways. This mechanism is particularly relevant in its antifungal activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl propyl disulfide
  • Dipropyl disulfide
  • Methyl disulfide

Uniqueness

Methyl propyl disulfide-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies. This labeling provides insights into the compound’s pharmacokinetics and metabolic pathways, distinguishing it from its non-deuterated counterparts .

Properties

Molecular Formula

C4H10S2

Molecular Weight

125.3 g/mol

IUPAC Name

1-(trideuteriomethyldisulfanyl)propane

InChI

InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3/i2D3

InChI Key

PUCHCUYBORIUSM-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])SSCCC

Canonical SMILES

CCCSSC

Origin of Product

United States

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